molecular formula C22H27F2N3O B3949323 4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide

4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide

Cat. No. B3949323
M. Wt: 387.5 g/mol
InChI Key: BNALKIDXIXCVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide is a chemical compound that has been found to have potential applications in scientific research. This chemical compound is also known as DFB or DFB-001 and is a selective agonist of the μ-opioid receptor. The μ-opioid receptor is a protein that is involved in the regulation of pain and is a target for the development of analgesic drugs.

Mechanism of Action

DFB is a selective agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of pain signals. The μ-opioid receptor is also involved in the regulation of mood, appetite, and respiratory function.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain and to reduce inflammation in models of inflammatory diseases. DFB has also been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell function.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain regulation and other physiological processes. DFB is also relatively stable and can be easily synthesized in the lab. However, there are some limitations to the use of DFB in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous opioids. Additionally, the use of DFB in animal studies may not accurately reflect the effects in humans.

Future Directions

There are several future directions for research on 4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide. One area of research is the development of new analgesic drugs based on the μ-opioid receptor. DFB could be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects. Another area of research is the investigation of the effects of opioids on the immune system. DFB could be used to study the role of the μ-opioid receptor in immune cell function and the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of DFB in human studies.

Scientific Research Applications

DFB has been found to have potential applications in scientific research. It has been used in studies to investigate the role of the μ-opioid receptor in pain regulation and to develop new analgesic drugs. DFB has also been used in studies to investigate the effects of opioids on the immune system and to develop new treatments for inflammatory diseases.

properties

IUPAC Name

4-[4-[(2,6-difluoro-3-methylphenyl)methylamino]piperidin-1-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2N3O/c1-15-4-9-20(23)19(21(15)24)14-25-17-10-12-27(13-11-17)18-7-5-16(6-8-18)22(28)26(2)3/h4-9,17,25H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALKIDXIXCVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CNC2CCN(CC2)C3=CC=C(C=C3)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide
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4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide
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4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide

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